molecular formula C21H34N4O10 B12310740 Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid)

Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid)

Cat. No.: B12310740
M. Wt: 502.5 g/mol
InChI Key: AXTKTZHLZLOIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) is a peptide aldehyde that corresponds to one of the cleavage sites of the inactive 32 kD caspase-3 precursor. This compound is known for its role in inhibiting the formation of the p17 subunit and inducing the accumulation of the 32 kD precursor . It is commonly used in biochemical research, particularly in studies related to apoptosis and caspase activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. The final step involves the deprotection of the aldehyde group to yield the desired compound .

Industrial Production Methods

Industrial production of Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) primarily undergoes reactions typical of peptide aldehydes. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) is extensively used in scientific research, particularly in the following fields:

    Chemistry: Used as a model compound to study peptide aldehyde reactions.

    Biology: Employed in apoptosis research to inhibit caspase activity and study cell death mechanisms.

    Medicine: Investigated for its potential therapeutic applications in diseases involving dysregulated apoptosis.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) exerts its effects by inhibiting caspase activity. It binds to the active site of caspases, preventing the cleavage of their substrates. This inhibition leads to the accumulation of inactive caspase precursors and blocks the apoptotic signaling pathways. The molecular targets include caspase-3 and other related caspases involved in the intrinsic and extrinsic pathways of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) is unique due to its specific inhibitory activity against caspase-3 and its role in apoptosis research. Unlike other similar compounds, it directly inhibits caspase activity rather than serving as a substrate for enzymatic reactions .

Properties

IUPAC Name

4-[(2-acetamido-3-methylpentanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O10/c1-5-10(2)17(22-12(4)28)20(34)24-14(6-7-15(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-16(31)32/h9-11,13-14,17-18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTKTZHLZLOIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.